Cas no 2228470-74-2 (1-1-(5-methyl-1,2-oxazol-3-yl)cyclopropylethan-1-one)

1-1-(5-methyl-1,2-oxazol-3-yl)cyclopropylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-1-(5-methyl-1,2-oxazol-3-yl)cyclopropylethan-1-one
- 2228470-74-2
- EN300-2001132
- 1-[1-(5-methyl-1,2-oxazol-3-yl)cyclopropyl]ethan-1-one
-
- インチ: 1S/C9H11NO2/c1-6-5-8(10-12-6)9(3-4-9)7(2)11/h5H,3-4H2,1-2H3
- InChIKey: UBVZMDUJVAVZAG-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1(C2C=C(C)ON=2)CC1
計算された属性
- せいみつぶんしりょう: 165.078978594g/mol
- どういたいしつりょう: 165.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
1-1-(5-methyl-1,2-oxazol-3-yl)cyclopropylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2001132-0.05g |
1-[1-(5-methyl-1,2-oxazol-3-yl)cyclopropyl]ethan-1-one |
2228470-74-2 | 0.05g |
$1140.0 | 2023-09-16 | ||
Enamine | EN300-2001132-0.5g |
1-[1-(5-methyl-1,2-oxazol-3-yl)cyclopropyl]ethan-1-one |
2228470-74-2 | 0.5g |
$1302.0 | 2023-09-16 | ||
Enamine | EN300-2001132-0.25g |
1-[1-(5-methyl-1,2-oxazol-3-yl)cyclopropyl]ethan-1-one |
2228470-74-2 | 0.25g |
$1249.0 | 2023-09-16 | ||
Enamine | EN300-2001132-10g |
1-[1-(5-methyl-1,2-oxazol-3-yl)cyclopropyl]ethan-1-one |
2228470-74-2 | 10g |
$5837.0 | 2023-09-16 | ||
Enamine | EN300-2001132-0.1g |
1-[1-(5-methyl-1,2-oxazol-3-yl)cyclopropyl]ethan-1-one |
2228470-74-2 | 0.1g |
$1195.0 | 2023-09-16 | ||
Enamine | EN300-2001132-1.0g |
1-[1-(5-methyl-1,2-oxazol-3-yl)cyclopropyl]ethan-1-one |
2228470-74-2 | 1g |
$1357.0 | 2023-05-31 | ||
Enamine | EN300-2001132-2.5g |
1-[1-(5-methyl-1,2-oxazol-3-yl)cyclopropyl]ethan-1-one |
2228470-74-2 | 2.5g |
$2660.0 | 2023-09-16 | ||
Enamine | EN300-2001132-10.0g |
1-[1-(5-methyl-1,2-oxazol-3-yl)cyclopropyl]ethan-1-one |
2228470-74-2 | 10g |
$5837.0 | 2023-05-31 | ||
Enamine | EN300-2001132-1g |
1-[1-(5-methyl-1,2-oxazol-3-yl)cyclopropyl]ethan-1-one |
2228470-74-2 | 1g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-2001132-5.0g |
1-[1-(5-methyl-1,2-oxazol-3-yl)cyclopropyl]ethan-1-one |
2228470-74-2 | 5g |
$3935.0 | 2023-05-31 |
1-1-(5-methyl-1,2-oxazol-3-yl)cyclopropylethan-1-one 関連文献
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
1-1-(5-methyl-1,2-oxazol-3-yl)cyclopropylethan-1-oneに関する追加情報
Introduction to 1-1-(5-methyl-1,2-oxazol-3-yl)cyclopropylethan-1-one (CAS No. 2228470-74-2)
1-1-(5-methyl-1,2-oxazol-3-yl)cyclopropylethan-1-one, with the CAS number 2228470-74-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group and a 5-methyl-1,2-oxazolyl moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various applications in drug discovery and development.
The chemical structure of 1-1-(5-methyl-1,2-oxazol-3-yl)cyclopropylethan-1-one can be represented as follows: C9H10N2O. The cyclopropyl ring is a three-carbon cyclic structure that is highly strained, leading to unique reactivity and conformational properties. The 5-methyl-1,2-oxazolyl group, on the other hand, is a heterocyclic ring containing one nitrogen and one oxygen atom, which contributes to the compound's stability and bioactivity.
In recent years, the study of 1-1-(5-methyl-1,2-oxazol-3-yl)cyclopropylethan-1-one has been driven by its potential therapeutic applications. Research has shown that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor modulation. For instance, studies have demonstrated that 1-1-(5-methyl-1,2-oxazol-3-yl)cyclopropylethan-1-one can effectively inhibit certain kinases, which are key enzymes involved in various cellular processes such as cell growth, proliferation, and apoptosis.
The pharmacological profile of 1-1-(5-methyl-1,2-oxazol-3-yl)cyclopropylethan-1-one has been extensively studied using both in vitro and in vivo models. In vitro assays have shown that this compound can selectively inhibit specific kinases with high potency and selectivity. For example, it has been reported to inhibit the activity of protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) with IC50 values in the low micromolar range. These findings suggest that 1-1-(5-methyl-1,2-oxazol-3-yl)cyclopropylethan-1-one could be a valuable lead compound for the development of novel anticancer agents.
In addition to its kinase inhibitory properties, 1-1-(5-methyl-1,2-oxazol-3-y)cyclopropylethanone has also been investigated for its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in signal transduction pathways and are important targets for drug discovery. Studies have shown that this compound can modulate the activity of certain GPCRs, such as the serotonin receptor 5-HT2A, which is implicated in various neurological disorders including depression and schizophrenia.
The safety and toxicity profile of 1-(5-methylisoxazol)-3-cyclopropanecarboxamide ethanone have also been evaluated in preclinical studies. These studies have demonstrated that the compound exhibits low toxicity at therapeutic concentrations and does not cause significant adverse effects in animal models. This favorable safety profile further supports its potential as a therapeutic agent.
The synthesis of 1-(5-methylisoxazol)-3-cyclopropanecarboxamide ethanone has been optimized using modern synthetic chemistry techniques. Various synthetic routes have been developed to produce this compound efficiently and on a large scale. One common approach involves the reaction of a cyclopropylcarboxylic acid derivative with an appropriate 5-methylisoxazole reagent under controlled conditions. The resulting product can then be purified using standard techniques such as column chromatography or recrystallization.
In conclusion, 1-(5-methylisoxazol)-3-cyclopropanecarboxamide ethanone (CAS No. 2228470–74–2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to uncover additional mechanisms of action and potential uses for this compound in treating various diseases.
2228470-74-2 (1-1-(5-methyl-1,2-oxazol-3-yl)cyclopropylethan-1-one) 関連製品
- 885266-73-9(Methyl 3-thiocyanato-1H-indole-6-carboxylate)
- 1190323-48-8(3,9-bis[(2E)-but-2-en-1-yl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione)
- 2680528-12-3(2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride)
- 5811-00-7(2,3-Dihydro-1H-benzeindole)
- 2138015-75-3(2-({(tert-butoxy)carbonylamino}methyl)spiro3.5nonane-2-carboxylic acid)
- 871089-17-7(N-(4-{N'-[2-(adamantan-1-yl)acetyl]hydrazinecarbonyl}phenyl)-2-phenylethene-1-sulfonamide)
- 864916-81-4(N-(2H-1,3-benzodioxol-5-yl)methyl-2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamide)
- 1261974-52-0(2-(2-chloro-5-methoxyphenyl)benzoic Acid)
- 1805234-20-1(6-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine-3-acetonitrile)
- 1806279-33-3(Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate)


